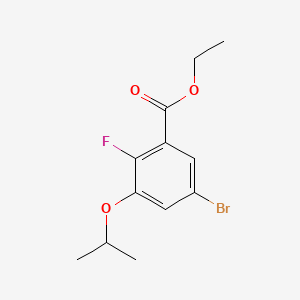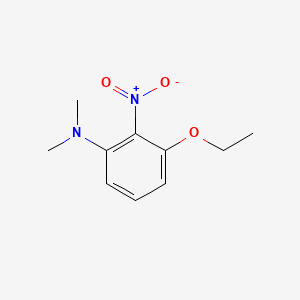![molecular formula C6H6N2O2 B14017985 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL is a heterocyclic compound that contains a furo-pyridazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diaminomaleonitrile with suitable reagents to form the desired furo-pyridazine ring system . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo-pyridazine compounds .
Wissenschaftliche Forschungsanwendungen
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of advanced materials, including liquid crystals and organic electronic devices.
Biological Studies: The compound is used in biological research to study its effects on various biological targets and pathways.
Wirkmechanismus
The mechanism of action of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine core structure and exhibit a wide range of biological activities.
Furo-pyridazine Compounds:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
5,7-dihydro-2H-furo[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-5-3-10-2-4(5)1-7-8-6/h1H,2-3H2,(H,8,9) |
InChI-Schlüssel |
DUZCQOBCVNTKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)C(=O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


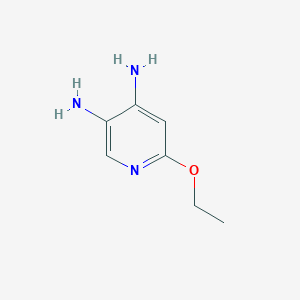
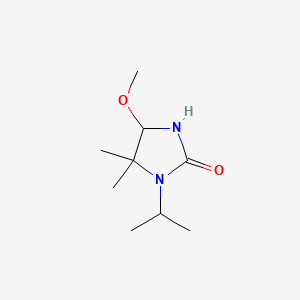
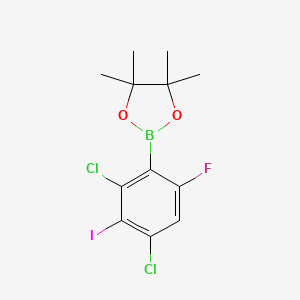
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)
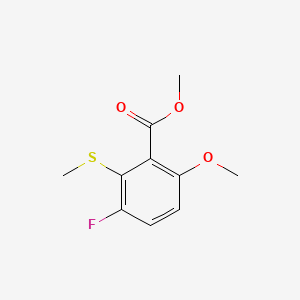

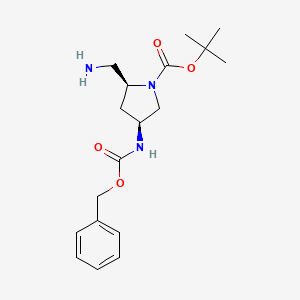
![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)

